molecular formula C16H18FN5O2 B2783953 8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-45-7

8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2783953
CAS RN: 333752-45-7
M. Wt: 331.351
InChI Key: LFFJULHKNGGGET-UHFFFAOYSA-N
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Description

8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as DBF, is a synthetic compound that belongs to the family of xanthine derivatives. DBF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Emitters

The compound serves as a new acceptor in the design and synthesis of emitters exhibiting efficient TADF. When combined with donor moieties (such as phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine), it forms symmetrical donor–acceptor–donor architectures. These TADF emitters find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Electroluminescence

Due to its unique crystal packing pattern, this compound emits cyan electroluminescence with unusually stable colors at different emitter concentrations and voltages in devices. The efficiency remains high even at brightness levels of 1000 cd/m², making it promising for practical applications in display technologies .

Energy Storage Materials

Exploring the compound’s electronic properties and charge-transfer states could lead to applications in energy storage materials. Its large dihedral angles between donor and acceptor moieties may influence charge transport and energy storage behavior .

Computational Chemistry

Theoretical calculations and quantum molecular dynamics simulations involving this compound provide insights into charge-transfer states, excited states, and their interactions. Researchers can use it as a model system for studying molecular dynamics and electronic transitions .

Materials Science

Understanding the weak van der Waals intramolecular bonds that hold the compound’s crystal structure together is relevant to materials science. These interactions impact stability, packing, and optical properties. Researchers can explore similar bonding patterns in other materials .

Sustainable Development

Operational Research (OR), which applies mathematical and statistical models to solve complex problems, can find applications related to sustainable development. While not directly tied to this compound, OR techniques can optimize resource allocation, transportation, waste management, and climate change mitigation .

properties

IUPAC Name

8-(dimethylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFJULHKNGGGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(dimethylamino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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